molecular formula C23H32N2O B4127684 1-(Adamantane-1-carbonyl)-4-(4-ethylphenyl)piperazine

1-(Adamantane-1-carbonyl)-4-(4-ethylphenyl)piperazine

Cat. No.: B4127684
M. Wt: 352.5 g/mol
InChI Key: SPVCSGJFVXUYCY-UHFFFAOYSA-N
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Description

1-(1-Adamantylcarbonyl)-4-(4-ethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an adamantylcarbonyl group and an ethylphenyl group attached to the piperazine ring

Properties

IUPAC Name

1-adamantyl-[4-(4-ethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-2-17-3-5-21(6-4-17)24-7-9-25(10-8-24)22(26)23-14-18-11-19(15-23)13-20(12-18)16-23/h3-6,18-20H,2,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVCSGJFVXUYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Adamantane-1-carbonyl)-4-(4-ethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as adamantane, ethylbenzene, and piperazine.

    Formation of Adamantylcarbonyl Intermediate: Adamantane is first converted to 1-adamantylcarbonyl chloride through a reaction with thionyl chloride.

    Nucleophilic Substitution: The 1-adamantylcarbonyl chloride is then reacted with piperazine to form 1-(1-adamantylcarbonyl)piperazine.

    Ethylation: Finally, the 1-(1-adamantylcarbonyl)piperazine is subjected to an ethylation reaction with ethylbenzene in the presence of a suitable catalyst to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Adamantylcarbonyl)-4-(4-ethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles, such as halides or amines, under suitable conditions.

    Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the cleavage of the adamantylcarbonyl or ethylphenyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(1-Adamantylcarbonyl)-4-(4-ethylphenyl)piperazine has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(4-ethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Adamantylcarbonyl)-4-(4-ethylphenyl)piperazine can be compared with other similar compounds, such as:

    1-(1-Adamantylcarbonyl)-4-phenylpiperazine: This compound lacks the ethyl group on the phenyl ring, which may result in different chemical and biological properties.

    1-(1-Adamantylcarbonyl)-4-(4-methylphenyl)piperazine: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions.

    1-(1-Adamantylcarbonyl)-4-(4-chlorophenyl)piperazine:

The uniqueness of 1-(Adamantane-1-carbonyl)-4-(4-ethylphenyl)piperazine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Adamantane-1-carbonyl)-4-(4-ethylphenyl)piperazine
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1-(Adamantane-1-carbonyl)-4-(4-ethylphenyl)piperazine

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